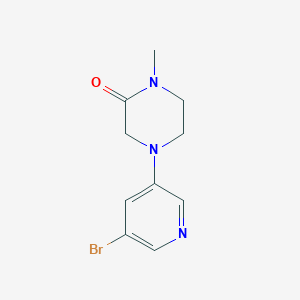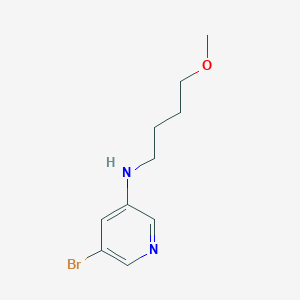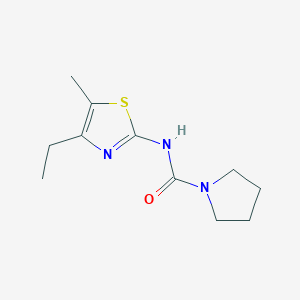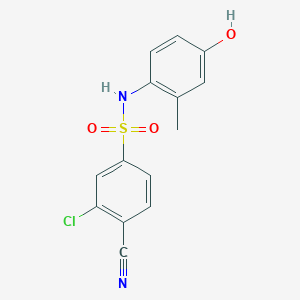
4-(5-Bromopyridin-3-yl)-1-methylpiperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Bromopyridin-3-yl)-1-methylpiperazin-2-one, also known as BPIP, is a small molecule that has gained significant attention in the field of medicinal chemistry. BPIP is a potent inhibitor of the enzyme protein kinase R (PKR), which plays a crucial role in the regulation of cellular responses to viral infections and stress.
Aplicaciones Científicas De Investigación
4-(5-Bromopyridin-3-yl)-1-methylpiperazin-2-one has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have antiviral activity against a broad range of RNA viruses, including influenza, SARS-CoV, and MERS-CoV. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
4-(5-Bromopyridin-3-yl)-1-methylpiperazin-2-one inhibits the activity of PKR by binding to its double-stranded RNA-binding domain. PKR is activated in response to viral infections and stress, leading to the phosphorylation of eukaryotic initiation factor 2α (eIF2α) and the inhibition of protein synthesis. This compound prevents the activation of PKR and the subsequent phosphorylation of eIF2α, leading to the restoration of protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the replication of RNA viruses by blocking the phosphorylation of eIF2α. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have antioxidant properties, which can protect against oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(5-Bromopyridin-3-yl)-1-methylpiperazin-2-one has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for in vitro studies. This compound is also highly selective for PKR, with little or no activity against other kinases. However, this compound has some limitations for use in lab experiments. It is relatively unstable in solution, which can lead to degradation over time. In addition, this compound has poor solubility in aqueous solutions, which can limit its use in certain assays.
Direcciones Futuras
There are several future directions for the study of 4-(5-Bromopyridin-3-yl)-1-methylpiperazin-2-one. One potential application is in the treatment of viral infections, particularly those caused by RNA viruses. This compound has shown promising results in preclinical studies, and further research is needed to evaluate its efficacy in clinical trials. Another potential application is in the treatment of neurodegenerative diseases, where this compound's anti-inflammatory and antioxidant properties may be beneficial. Finally, further research is needed to optimize the synthesis of this compound and to develop more stable and soluble analogs for use in lab experiments and clinical trials.
Conclusion:
In conclusion, this compound is a small molecule that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of PKR, with potential therapeutic applications in viral infections and neurodegenerative diseases. The synthesis of this compound involves a series of chemical reactions starting from commercially available starting materials. This compound has several advantages for use in lab experiments, but also has some limitations. Further research is needed to evaluate the efficacy of this compound in clinical trials and to optimize its synthesis for use in lab experiments.
Métodos De Síntesis
The synthesis of 4-(5-Bromopyridin-3-yl)-1-methylpiperazin-2-one involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 5-bromopyridin-3-amine with 2-chloro-N-methylpiperazine in the presence of a base to form 4-(5-bromopyridin-3-yl)-1-methylpiperazine. The second step involves the oxidation of the piperazine ring with a mild oxidizing agent to form this compound. The final product is obtained after purification by column chromatography.
Propiedades
IUPAC Name |
4-(5-bromopyridin-3-yl)-1-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O/c1-13-2-3-14(7-10(13)15)9-4-8(11)5-12-6-9/h4-6H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBIRHPYXDNJGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3-methylcyclopentyl)amino]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B6647661.png)
![5-[(3-Ethylanilino)methyl]furan-2-carbonitrile](/img/structure/B6647672.png)

![5-bromo-N-[(6-methylpyridin-3-yl)methyl]pyridin-3-amine](/img/structure/B6647691.png)

![1-[(3-Fluoro-4-methylphenyl)methyl]-3-(1-methylpiperidin-4-yl)urea](/img/structure/B6647700.png)
![3-[(5-Bromopyridin-3-yl)amino]propan-1-ol](/img/structure/B6647707.png)
![2-[(5-bromopyridin-3-yl)-methylamino]-N-propan-2-ylacetamide](/img/structure/B6647725.png)
![3-[(5-Bromopyridin-3-yl)amino]butan-1-ol](/img/structure/B6647726.png)
![3-[3-Hydroxybutyl(methyl)amino]-1-methylpyrazin-2-one](/img/structure/B6647740.png)
![6-[3-(2-Hydroxyethyl)pyrrolidin-1-yl]pyridine-3-carboxamide](/img/structure/B6647743.png)



